Ethyl(3,3,3-trifluoropropyl)amine hydrochloride
Overview
Description
Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is a chemical compound with the CAS Number: 1221722-74-2 . It has a molecular weight of 177.6 and its molecular formula is C5H11ClF3N. It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10F3N.ClH/c1-2-9-4-3-5(6,7)8;/h9H,2-4H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 177.6 .Scientific Research Applications
Bioconjugation in Aqueous Media
A study by Nakajima and Ikada (1995) focused on the mechanism of amide formation in aqueous media, using carbodiimide as a reagent for bioconjugation. Their research employed hydrogels containing carboxylic acids and examined the reaction with different amines, revealing insights into the stability and reactivity of carbodiimide derivatives under varying pH conditions, and the formation of amides and N-acylurea derivatives. This study underscores the importance of such compounds in facilitating bioconjugation reactions, which are crucial for developing biomaterials and bioactive conjugates (Nakajima & Ikada, 1995).
Drug Delivery Systems
Karimi et al. (2018) synthesized and evaluated tris(2-(2-formylphenoxy)ethyl)amine as a cross-linker for chitosan hydrogels, aiming to create pH- and thermo-responsive drug delivery systems. Their work demonstrated that these hydrogels could efficiently control the release of drugs like metronidazole, highlighting the potential of such compounds in enhancing the performance of drug delivery platforms. The study provides insights into how modifications in hydrogel formulations can impact drug release profiles, offering avenues for the development of targeted and sustained drug delivery mechanisms (Karimi et al., 2018).
Siderophore Model Systems
Matsumoto et al. (2001) synthesized a chiral trihydroxamate artificial siderophore, exploring its ability to form complexes with iron(III) and the impact of intramolecular hydrogen bonding networks on the complex's configuration. This research illustrates the potential of such synthetic siderophores in mimicking natural iron-chelating agents, contributing to our understanding of iron uptake mechanisms and the design of artificial siderophores for medical and environmental applications (Matsumoto et al., 2001).
Molecular Encapsulation
Lakshminarayanan et al. (2007) investigated a pentafluorophenyl-substituted tripodal amine receptor for its ability to encapsulate halides. Their findings on the binding affinity of this receptor towards chloride and bromide ions contribute to the development of selective sensors and encapsulating agents that can be utilized in analytical chemistry and environmental monitoring (Lakshminarayanan et al., 2007).
Safety and Hazards
The safety information available indicates that Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
Properties
IUPAC Name |
N-ethyl-3,3,3-trifluoropropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-2-9-4-3-5(6,7)8;/h9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQSHSHBXYWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-74-2 | |
Record name | 1-Propanamine, N-ethyl-3,3,3-trifluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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